molecular formula C12H8FN3O B13738878 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one

Cat. No.: B13738878
M. Wt: 229.21 g/mol
InChI Key: JAEZSHWQCLCWMX-UHFFFAOYSA-N
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Description

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diazepine ring fused with a pyridine and benzene ring, and a fluorine atom at the 8th position. The presence of these structural features imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the diazepine ring through cyclization reactions. The fluorine atom is then introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the benzene ring through aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Additionally, the fused diazepine ring imparts distinct pharmacological properties, making it a valuable compound for drug development .

Properties

Molecular Formula

C12H8FN3O

Molecular Weight

229.21 g/mol

IUPAC Name

8-fluoro-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H8FN3O/c13-7-3-4-9-8(6-7)12(17)16-10-2-1-5-14-11(10)15-9/h1-6H,(H,14,15)(H,16,17)

InChI Key

JAEZSHWQCLCWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=C(C=C(C=C3)F)C(=O)N2)N=C1

Origin of Product

United States

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